molecular formula C26H37N7O3S B564538 Pyrimethamine Biotin CAS No. 1219358-20-9

Pyrimethamine Biotin

Cat. No.: B564538
CAS No.: 1219358-20-9
M. Wt: 527.688
InChI Key: BFKUOZXULQKXMB-UHFFFAOYSA-N
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Description

Conceptual Framework of Multi-functional Chemical Entities

Modern drug discovery and chemical biology are increasingly moving beyond the traditional "one-target, one-molecule" paradigm. Instead, there is a growing focus on the rational design of multi-functional or multi-target chemical entities. nih.gov These are single molecules engineered to interact with multiple biological targets or to possess several distinct functional capabilities. drughunter.com The core concept involves integrating different pharmacophores or functional moieties into a single, cohesive chemical structure. nih.gov This approach is particularly promising for addressing complex diseases that involve multiple biological pathways. nih.gov

A multi-functional chemical entity, such as a pyrimethamine-biotin conjugate, is designed to perform at least two distinct roles. One part of the molecule confers a specific biological activity (e.g., enzyme inhibition), while the other part provides a means for tracking, isolating, or targeting the molecule within a complex biological environment. mdpi.com This duality allows researchers to investigate biological processes with greater specificity and control.

Rationale for Combining Dihydrofolate Reductase Inhibition and Biotinylation Strategies

The logic behind creating pyrimethamine-biotin conjugates stems from the distinct and complementary strengths of each component.

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a critical enzyme in both prokaryotic and eukaryotic cells. nih.gov It catalyzes the conversion of dihydrofolate to tetrahydrofolate, a cofactor essential for the synthesis of nucleotides (the building blocks of DNA and RNA) and several amino acids. patsnap.comnih.gov Inhibiting DHFR disrupts DNA synthesis and cell proliferation, making it an effective therapeutic target for diseases characterized by rapid cell division, such as cancer and microbial infections. patsnap.comwikipedia.org Pyrimethamine (B1678524) is a well-characterized inhibitor of DHFR, acting as an antifolate agent. medchemexpress.comaacrjournals.orgresearchgate.netdrugbank.com

Biotinylation Strategies: Biotinylation is the process of covalently attaching biotin (B1667282) (a B vitamin) to another molecule. labmanager.comwikipedia.org This technique is a cornerstone of modern biotechnology due to the extraordinarily strong and specific non-covalent interaction between biotin and the proteins avidin (B1170675) and streptavidin. wikipedia.orgcreative-proteomics.com This high-affinity binding allows biotin to be used as a robust tag or probe for various applications, including:

Detection and Quantification: Biotinylated molecules can be easily detected and measured in assays like ELISA and Western blotting using streptavidin conjugated to enzymes or fluorophores. amerigoscientific.comexcedr.com

Purification: The biotin tag enables the isolation of specific proteins or complexes from mixtures using affinity chromatography with immobilized streptavidin. wikipedia.orgexcedr.com

Cellular Imaging and Labeling: Biotinylated probes can be used to visualize and track molecules within cells. mdpi.comcreative-proteomics.com

Targeted Delivery: Conjugating a therapeutic agent to biotin is a strategy for targeted drug delivery, as some cancer cells overexpress biotin transporters to meet the demands of their high metabolic rate. nih.govrsc.org

The rationale for combining these two strategies is therefore multi-faceted. A pyrimethamine-biotin conjugate acts as a targeted DHFR inhibitor, where the biotin moiety can guide the pyrimethamine to cells with high biotin uptake. nih.gov Furthermore, it functions as a chemical probe, allowing for the affinity-based isolation and identification of DHFR and its binding partners from cell lysates, thereby facilitating a deeper understanding of the folate pathway. mdpi.com

Historical Context of Pyrimethamine and Biotin in Biochemical Research

The development of pyrimethamine-biotin conjugates is built upon decades of independent research into each component.

Pyrimethamine: Developed in the early 1950s by Nobel laureate Gertrude Elion, pyrimethamine was introduced as an antimalarial medication. wikipedia.org It functions as a folic acid antagonist by selectively inhibiting the DHFR enzyme in parasites. drugbank.compatsnap.com Its discovery was a key milestone in the development of targeted chemotherapy, demonstrating that drugs could be designed to interfere with specific metabolic pathways essential for pathogens. aacrjournals.org

Biotin: Biotin's story began in the 1920s with the observation of "egg-white injury," a condition caused by a diet high in raw egg whites, which contain the biotin-binding protein avidin. bris.ac.uk Initially named vitamin H, it was isolated in the 1930s, and its chemical structure was determined in 1942. bris.ac.ukrsc.orgnih.gov While its biological role as a coenzyme for carboxylase enzymes is vital, its most significant impact on biochemical research came from the exploitation of the high-affinity biotin-avidin interaction. nih.govoregonstate.edu This principle became the foundation for biotinylation techniques, which have since become indispensable tools in molecular biology, immunology, and diagnostics. amerigoscientific.comexcedr.com

The convergence of these two historical paths—one in targeted enzyme inhibition and the other in biochemical labeling—led to the creation of pyrimethamine-biotin conjugates, representing a sophisticated fusion of therapeutic and diagnostic principles.

Data Tables

Table 1: Properties of Core Components

FeaturePyrimethamineBiotin
Chemical Formula C₁₂H₁₃ClN₄C₁₀H₁₆N₂O₃S
Molar Mass 248.71 g/mol nih.gov244.31 g/mol labmanager.comwikipedia.org
Primary Function Dihydrofolate Reductase (DHFR) Inhibitor medchemexpress.comnih.govVitamin B Complex Coenzyme, Affinity Tag creative-proteomics.comoregonstate.edu
Mechanism of Action Blocks biosynthesis of purines and pyrimidines by inhibiting folic acid metabolism. drugbank.comCovalently binds to carboxylase enzymes; forms a high-affinity non-covalent bond with avidin/streptavidin. oregonstate.edu
Year of Discovery/Use Discovered 1952; Medical Use 1953 wikipedia.orgDiscovered 1927; Isolated 1930s medchemexpress.comoregonstate.edu

Table 2: Key Proteins and Enzymes Mentioned

Protein/EnzymeFunctionRole in Context of Pyrimethamine-Biotin
Dihydrofolate Reductase (DHFR) Catalyzes the reduction of dihydrofolate to tetrahydrofolate, essential for nucleotide synthesis. nih.govnih.govThe therapeutic target of the pyrimethamine moiety. medchemexpress.comdrugbank.com
Streptavidin / Avidin Proteins that bind to biotin with extremely high affinity and specificity. labmanager.comwikipedia.orgUsed in detection and purification methods that exploit the biotin tag on the conjugate. excedr.com
Carboxylases Enzymes that require biotin as a covalently bound coenzyme for their function in metabolic reactions. nih.govoregonstate.eduRepresents the primary natural biological role of biotin. oregonstate.edu

Properties

CAS No.

1219358-20-9

Molecular Formula

C26H37N7O3S

Molecular Weight

527.688

IUPAC Name

N-[4-[4-(2,4-diamino-6-ethylpyrimidin-5-yl)phenoxy]butyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

InChI

InChI=1S/C26H37N7O3S/c1-2-18-22(24(27)33-25(28)30-18)16-9-11-17(12-10-16)36-14-6-5-13-29-21(34)8-4-3-7-20-23-19(15-37-20)31-26(35)32-23/h9-12,19-20,23H,2-8,13-15H2,1H3,(H,29,34)(H2,31,32,35)(H4,27,28,30,33)

InChI Key

BFKUOZXULQKXMB-UHFFFAOYSA-N

SMILES

CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)OCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4

Origin of Product

United States

Pyrimethamine As a Foundational Chemical Entity for Conjugate Design

Mechanism of Dihydrofolate Reductase (DHFR) Inhibition

Pyrimethamine (B1678524) exerts its primary therapeutic effect by inhibiting the enzyme dihydrofolate reductase (DHFR) nih.govresearchgate.netresearchgate.netaacrjournals.org. DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of purines, pyrimidines, and certain amino acids, which are indispensable for DNA synthesis, RNA synthesis, and cell proliferation researchgate.netresearchgate.netaacrjournals.org. By competitively binding to the active site of DHFR, pyrimethamine effectively halts the production of tetrahydrofolate, leading to a depletion of vital building blocks for nucleic acids and proteins, ultimately inhibiting cell division and survival researchgate.net.

A key characteristic of pyrimethamine is its selective inhibition of parasitic DHFR over its human counterpart. This selectivity is crucial for its therapeutic efficacy and reduced host toxicity nih.gov. Studies comparing the kinetic properties of DHFR from different organisms have revealed significant differences in pyrimethamine's binding affinity and inhibitory potency.

For instance, in Plasmodium falciparum, the causative agent of malaria, pyrimethamine exhibits potent inhibition of DHFR. Sensitive strains demonstrate high sensitivity to pyrimethamine, with low inhibition constants (Ki) and half-maximal inhibitory concentrations (ID50). In contrast, resistant strains often harbor mutations in the DHFR enzyme, leading to significantly reduced binding affinity and higher Ki values.

Table 1: Comparative Inhibition of Plasmodium falciparum DHFR by Pyrimethamine

Clone/StrainDHFR StatusID50 (nM)Ki (nM)Km (DHF) (μM)Inhibition TypeCitation
3D7Sensitive0.530.19 ± 0.083.2 ± 0.6Noncompetitive biorxiv.org
HB3Resistant2102.0 ± 0.342.6 ± 1.6Competitive biorxiv.org
7G8Resistant5408.9 ± 0.811.9 ± 1.2Competitive biorxiv.org
SensitiveSensitive (general)-0.18 ± 0.02-- biorxiv.org
ResistantResistant (general)-95 ± 16-- biorxiv.org

Note: Km values indicate the substrate concentration at which the enzyme's reaction rate is half of its maximum. A higher Km for dihydrofolate (DHF) in resistant strains suggests a reduced affinity for the substrate, which can be associated with altered drug binding.

The interaction between pyrimethamine and DHFR is primarily mediated through hydrogen bonds and van der Waals forces within the enzyme's active site nih.govaacrjournals.org. Pyrimethamine's structure allows it to fit snugly into the binding pocket, preventing the natural substrate, dihydrofolate, from accessing the catalytic site researchgate.netresearchgate.net. In Plasmodium species, specific amino acid residues within the DHFR active site are critical for pyrimethamine binding. For instance, in P. vivax DHFR, the pyrimidine (B1678525) ring of pyrimethamine forms hydrogen bonds and van der Waals interactions within a deep cleft aacrjournals.org. In P. falciparum DHFR, residues like phenylalanine 58 (F58) are identified as key contributors to pyrimethamine's affinity nih.gov. These molecular interactions are crucial for pyrimethamine's inhibitory potency and its selectivity against parasitic DHFR.

Drug resistance in parasites often arises from mutations within the target enzyme, altering its structure and reducing the drug's binding affinity. In the case of pyrimethamine resistance in Plasmodium species, point mutations in the DHFR gene are the primary cause plos.orgoup.comresearchgate.net. Common mutations, such as Serine-108-to-Asparagine (S108N) in P. falciparum DHFR, create steric hindrance within the active site, directly clashing with pyrimethamine and diminishing its binding nih.govoup.comsci-hub.se. Similarly, mutations like Ser-117-to-Asn in P. vivax DHFR increase steric conflict, reducing pyrimethamine's efficacy aacrjournals.orgnih.gov. These structural alterations can lead to a significant decrease in pyrimethamine's binding affinity, sometimes by several hundred-fold, rendering the parasite resistant to the drug biorxiv.orgoup.com. Interestingly, some studies suggest that while these mutations confer drug resistance, the mutant enzymes may not necessarily exhibit compromised catalytic efficiency and could even possess altered kinetic properties that maintain parasite fitness in the absence of drug pressure researchgate.net.

Modulation of Cellular Signaling Pathways

Beyond its direct enzymatic inhibition, pyrimethamine influences critical cellular signaling pathways, offering additional avenues for therapeutic intervention. These effects are often secondary to its DHFR inhibition and subsequent impact on cellular metabolism.

Pyrimethamine has been identified as a novel inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) transcriptional activity researchgate.netnih.govnih.gov. STAT3 is a transcription factor that plays a pivotal role in regulating genes involved in cell survival, proliferation, and immune responses, and its aberrant activation is frequently observed in various cancers nih.govnih.gov.

Pyrimethamine's inhibition of STAT3 activity occurs through a mechanism linked to its DHFR inhibition. It does not significantly affect STAT3 phosphorylation, nuclear translocation, or DNA binding. Instead, it appears to disrupt STAT3 signaling downstream of these processes, likely due to a deficiency in reduced folate resulting from DHFR inhibition aacrjournals.orgnih.govnih.gov. The administration of folinic acid, a reduced folate, can rescue pyrimethamine's inhibitory effect on STAT3, reinforcing the connection to folate metabolism aacrjournals.org. This modulation of STAT3 signaling makes pyrimethamine a potential therapeutic agent for STAT3-driven cancers and other conditions characterized by dysregulated STAT3 activity, such as autosomal dominant polycystic kidney disease researchgate.netoup.comnih.govoup.comnih.gov.

Pyrimethamine also acts as an inhibitor of the Nuclear Factor Erythroid 2-related Factor 2 (NRF2) pathway nih.govresearchgate.netbiorxiv.orgnih.govaacrjournals.orgbiorxiv.org. NRF2 is a master regulator of the cellular oxidative stress response, and its dysregulation is implicated in tumor initiation, progression, and therapeutic resistance in various cancers, including lung and esophageal cancers nih.govresearchgate.netbiorxiv.orgnih.govaacrjournals.org.

Studies indicate that pyrimethamine suppresses NRF2 by reducing its protein half-life through promotion of ubiquitination and degradation researchgate.netbiorxiv.orgnih.govbiorxiv.org. This effect is closely associated with pyrimethamine's inhibition of DHFR and disruption of one-carbon metabolism, positioning it as an indirect inhibitor of NRF2 nih.gov. In preclinical models of esophageal squamous cell carcinoma (ESCC) with activated NRF2, pyrimethamine has demonstrated the ability to suppress NRF2-driven hyperplasia without causing toxicity, suggesting its potential as a sensitizer (B1316253) for chemotherapy and radiation therapy in these cancers researchgate.netbiorxiv.orgnih.govaacrjournals.org.

Table 2: Pyrimethamine Effects on NRF2 and STAT3 Signaling Pathways

PathwayTargetEffect of PyrimethamineMechanism/NotesRelevant Concentration/IC50Citation
NRF2NRF2SuppressionReduced half-life via ubiquitination and degradation; linked to DHFR inhibition~1.2 μM (H1299-NQO1-eYFP cells) nih.gov nih.govresearchgate.netbiorxiv.orgnih.govaacrjournals.orgbiorxiv.org
STAT3STAT3Inhibition of transcriptional activityDownstream of phosphorylation; linked to folate deficiency via DHFR inhibitionDoes not significantly affect phosphorylation aacrjournals.orgnih.govnih.gov aacrjournals.orgnih.govnih.gov

Compound List:

Pyrimethamine

Dihydrofolate Reductase (DHFR)

Signal Transducer and Activator of Transcription 3 (STAT3)

Nuclear Factor Erythroid 2-Related Factor 2 (NRF2)

Folinic Acid

Interplay with One-Carbon Metabolism and Folate Pathways

Pyrimethamine's primary mechanism of action revolves around its potent inhibition of dihydrofolate reductase (DHFR) patsnap.comdrugbank.comslideshare.netprobes-drugs.org. DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate (THF) patsnap.comnih.gov. THF serves as an indispensable cofactor in one-carbon metabolism, playing a vital role in the synthesis of purines and thymidylate (dTMP), which are essential building blocks for DNA and RNA patsnap.comnih.govbiorxiv.orgoup.com.

By competitively inhibiting DHFR, pyrimethamine effectively depletes the intracellular pool of reduced folate cofactors patsnap.combiorxiv.org. This depletion disrupts de novo synthesis of nucleotides, thereby halting DNA replication and cell division, particularly in rapidly proliferating cells like parasitic protozoa and cancer cells patsnap.comdrugbank.comslideshare.net. While pyrimethamine exhibits selectivity for parasitic DHFR over human DHFR, high concentrations or prolonged exposure can also inhibit the human enzyme, potentially leading to folate deficiency-related side effects patsnap.comnih.gov.

Recent research has also identified pyrimethamine as an inhibitor of STAT3 transcriptional activity, mediated through its effect on DHFR and the subsequent deficiency in reduced folates nih.govresearchgate.netnih.gov. This finding implicates folate metabolism in the regulation of STAT3 signaling, a pathway frequently dysregulated in cancer nih.govnih.gov.

Repurposing and Analog Development in Preclinical Research

Pyrimethamine's established safety profile and known mechanism of action have spurred significant interest in its repurposing, particularly for cancer therapy. Its ability to inhibit STAT3 signaling, a key regulator of pro-tumorigenic processes, has been a focal point nih.govresearchgate.netnih.govresearchgate.net. Furthermore, studies have revealed that pyrimethamine can induce the degradation of the AIMP2-DX2 splice variant, which is overexpressed in lung cancer, suggesting a novel therapeutic avenue for this malignancy mdpi.com.

The development of pyrimethamine analogs is also an active area of research, aiming to enhance potency, overcome resistance, or broaden therapeutic applications. For instance, novel pyrimethamine derivatives have been synthesized and evaluated for their efficacy against drug-resistant strains of Plasmodium falciparum DHFR researchgate.net. In cancer research, analogs like WCDD115 have been developed, demonstrating significantly improved inhibition of NRF2, a transcription factor implicated in cancer progression and chemoresistance biorxiv.orgnih.govresearchgate.net.

Structure-Activity Relationship Studies of Pyrimethamine Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the pyrimethamine scaffold influence its biological activity. Research has identified key structural features critical for its efficacy:

Antimalarial Activity : For antimalarial efficacy, the presence of a 4-chlorophenyl group at position 5 and an ethyl group at position 6 of the pyrimidine ring are considered important for maximizing activity slideshare.net.

DHFR Inhibition : SAR studies have explored substitutions on the pyrimethamine core to improve its inhibitory potency against DHFR, particularly against mutated forms found in drug-resistant parasites. For example, meta-substituted analogs have shown enhanced activity against resistant Plasmodium falciparum DHFR, with meta-bromo and meta-chloro derivatives demonstrating significant improvements in binding affinity (Ki values) compared to the parent compound researchgate.net.

Cancer-Related Targets : SAR investigations have also guided the development of analogs targeting cancer pathways. For instance, WCDD115, a pyrimethamine derivative, was identified through SAR studies to be a more potent inhibitor of NRF2 and human DHFR than pyrimethamine itself biorxiv.orgnih.govresearchgate.net.

Table 1: Impact of Structural Modifications on Pyrimethamine Activity

Modification/DerivativeTarget/ActivityKey FindingReference
4-chlorophenyl at C5, Ethyl at C6Antimalarial activityMaximizes antimalarial activity slideshare.net
Amino groups at C2 and C4Inhibitory activityCritical for inhibitory activity nih.gov
Substitution at chloro positionIC50 valueIncreased IC50 by 2-3 fold nih.gov
Ethyl group replaced with butyl or methyl at C6IC50 valueIncreased IC50 by >10 fold nih.gov
Derivative lacking chlorine at para-positionβ-N-acetylhexosaminidase chaperoning efficacyEnhanced enzyme activity, reduced toxicity nih.gov
Meta-chloro analogP. falciparum DHFR (double mutant C59R+S108N)Stronger inhibitor (Ki 2.40 nM vs 71.7 nM for pyrimethamine) researchgate.net
Meta-bromo analogP. falciparum DHFR (quadruple mutant N51I+C59R+S108N+I164L)Potent inhibitor (Ki 5.1 nM) researchgate.net
WCDD115 (analog)NRF2 inhibition22-fold more potent than pyrimethamine biorxiv.orgnih.govresearchgate.net
WCDD115 (analog)Human DHFR inhibition31-fold more potent than pyrimethamine biorxiv.orgnih.govresearchgate.net

Preclinical Investigations in Various Research Models

Pyrimethamine has been extensively studied in preclinical models across different disease areas, demonstrating promising results.

Oncology Models :

In lung cancer cell lines (e.g., H460), pyrimethamine inhibited the level of DX2 with an IC50 of 0.73 µM and suppressed cell growth with a GI50 of 0.01 µM, particularly in cells with high DX2 expression mdpi.com.

In mouse xenograft models using H460 lung cancer cells, intraperitoneal administration of pyrimethamine significantly reduced tumor size and weight, comparable to taxol, without affecting body weight mdpi.com.

Studies in breast cancer models (TUBO and TM40D-MB) showed that pyrimethamine inhibited STAT3 activity, reduced tumor cell proliferation and invasion in vitro, and exhibited both direct and indirect tumor inhibitory effects in tumor-transplanted mice researchgate.net.

Combinatorial treatment of glioblastoma patient-derived stem cell lines with pyrimethamine, itraconazole, and temozolomide (B1682018) demonstrated strong anti-cancer effects, leading to marked reductions in cell viability researchgate.net.

A systematic review of preclinical studies identified 14 articles investigating pyrimethamine's dose and impact in mouse models across 10 cancer types, with several studies reporting tumor burden reduction nih.govnih.gov.

Antiparasitic Models :

Pyrimethamine is a well-established inhibitor of Plasmodium falciparum DHFR, and its efficacy against resistant strains is studied using various in vitro and in vivo models researchgate.netnih.govpnas.org.

Preclinical studies have also evaluated pyrimethamine's efficacy against Toxoplasma gondii dovepress.com.

Table 2: Key Preclinical Findings of Pyrimethamine

Research Model/Cell LineTarget/Outcome MeasuredPyrimethamine ResultIC50/GI50 ValuesReference
H460 lung cancer cellsDX2 inhibitionInhibited DX2 levelIC50 = 0.73 µM mdpi.com
H460 lung cancer cellsCell growth inhibitionPotently suppressed growthGI50 = 0.01 µM mdpi.com
H460 lung cancer xenograft (mouse)Tumor size and weightSignificantly reducedN/A mdpi.com
TUBO/TM40D-MB breast cancer cellsSTAT3 activity, proliferation, invasionInhibited STAT3, reduced proliferation/invasionN/A researchgate.net
Breast cancer mouse modelsTumor burdenReduced tumor burdenN/A researchgate.net
Glioblastoma PDSCLsCell viabilityMarked reductionIC50 = 2.2 µM researchgate.net
P. falciparum K1 strain (double mutant)Growth inhibitionInhibited growth3.7 µM (m-methoxy analog) researchgate.net
P. falciparum V1/S strain (quadruple mutant)DHFR inhibitionPotent inhibitor (IC50 = 37 nM for meta-bromo analog)N/A researchgate.net

Compound List

Pyrimethamine

Biotin (B1667282)

Dihydrofolate (DHF)

Tetrahydrofolate (THF)

5,10-methylenetetrahydrofolate (methyleneTHF)

Deoxyuridine monophosphate (dUMP)

Deoxythymidine monophosphate (dTMP)

Folinic acid

Thymidine

Methotrexate (MTX)

Sulfadoxine (SDX)

Sulfadiazine

Dapsone

Proguanil

Atovaquone

Artesunate (ART)

Doxycycline

Amodiaquine (AQ)

Piperaquine (PQ)

DHA (Dihydroartemisinin)

WR99210

WCDD115

Itraconazole (ITR)

Temozolomide (TMZ)

Taxol

AIMP2-DX2

STAT3

NRF2

P-glycoprotein

CYP1A2

CYP2C19

β-N-acetylhexosaminidase

Pfcrt

Pfmdr1

Pfdhps

Pfdhfr

PfK13

Cycloguanil

Biotin As a Strategic Component in Chemical Conjugation

Role as an Essential Coenzyme in Metabolic Processes

Biotin's most well-characterized function is its role as a covalently bound cofactor for a class of enzymes known as carboxylases. oregonstate.edu These enzymes are crucial for catalyzing carboxylation reactions, which involve the transfer of a carboxyl group to a substrate. uwec.edu In humans and other mammals, there are five biotin-dependent carboxylases that are integral to intermediary metabolism. nih.govnih.gov

Biotin (B1667282) serves as a prosthetic group for carboxylase enzymes, meaning it is covalently attached to the enzyme and is essential for its catalytic activity. researchgate.netnih.gov The attachment of biotin to the inactive form of the carboxylase, known as an apocarboxylase, is facilitated by the enzyme holocarboxylase synthetase. uwec.edunih.gov This process, termed biotinylation, converts the apocarboxylase into a fully active holocarboxylase. oregonstate.edu

The five key biotin-dependent carboxylases in mammals are:

Pyruvate carboxylase (PC) nih.govnih.gov

Acetyl-CoA carboxylase 1 (ACC1) and Acetyl-CoA carboxylase 2 (ACC2) nih.govnih.gov

Propionyl-CoA carboxylase (PCC) nih.govnih.gov

3-Methylcrotonyl-CoA carboxylase (MCC) nih.govnih.gov

These enzymes are composed of three main components: a biotin carboxylase (BC) component, a carboxyltransferase (CT) component, and a biotin-carboxyl carrier protein (BCCP) component. nih.govnih.gov Biotin is covalently linked to a lysine residue within the BCCP. nih.gov The reaction mechanism involves two steps: first, the BC component catalyzes the ATP-dependent carboxylation of biotin, and second, the CT component transfers the carboxyl group from carboxybiotin to the specific substrate. nih.gov

Biotin-dependent carboxylases are central to several vital metabolic pathways, including gluconeogenesis, fatty acid synthesis, and the catabolism of certain amino acids. researchgate.netnih.gov

Gluconeogenesis is the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates. uwec.eduresearchgate.netnih.gov Pyruvate carboxylase (PC), a biotin-dependent enzyme, plays a pivotal role in this process. droracle.ai PC catalyzes the conversion of pyruvate to oxaloacetate, a key step in gluconeogenesis. droracle.ailumenlearning.com This reaction is particularly crucial during periods of fasting to maintain blood glucose homeostasis. droracle.ai The activity of pyruvate carboxylase is upregulated by increased levels of acetyl-CoA. droracle.ai

Table 1: Biotin-Dependent Enzymes in Metabolism

Enzyme Metabolic Pathway Function
Pyruvate carboxylase (PC) Gluconeogenesis Converts pyruvate to oxaloacetate. droracle.ailumenlearning.com
Acetyl-CoA carboxylase (ACC) Fatty Acid Synthesis Converts acetyl-CoA to malonyl-CoA. consensus.appoup.com
Propionyl-CoA carboxylase (PCC) Amino Acid Catabolism Converts propionyl-CoA to methylmalonyl-CoA. nih.govtaylorfrancis.com
3-Methylcrotonyl-CoA carboxylase (MCC) Amino Acid Catabolism Essential for the breakdown of leucine. nih.govtaylorfrancis.com

Biotin is indispensable for the synthesis and metabolism of fatty acids. researchgate.netnih.govconsensus.app Acetyl-CoA carboxylase (ACC) is the rate-limiting enzyme in this pathway and requires biotin as a cofactor. consensus.apptaylorfrancis.com ACC catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA, which is the committed step in fatty acid synthesis. lumenlearning.comconsensus.appoup.com There are two isoforms of ACC in mammals: ACC1, which is primarily cytosolic and involved in de novo fatty acid synthesis, and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation. taylorfrancis.com

Biotin is also essential for the breakdown of several branched-chain amino acids. researchgate.netnih.gov Two biotin-dependent carboxylases are involved in amino acid catabolism:

Propionyl-CoA carboxylase (PCC): This enzyme catalyzes the conversion of propionyl-CoA, a product of the catabolism of amino acids such as isoleucine, threonine, methionine, and valine, to methylmalonyl-CoA. nih.govtaylorfrancis.com

3-Methylcrotonyl-CoA carboxylase (MCC): This enzyme is involved in the catabolism of the essential amino acid leucine. nih.govtaylorfrancis.com

Involvement in Key Metabolic Pathways:

Non-Coenzymatic Biological Functions of Biotin

Beyond its well-established role as a coenzyme, emerging evidence suggests that biotin has several non-coenzymatic biological functions. These include roles in cell signaling, epigenetic gene regulation, and immune function. nih.govnih.gov

Research has shown that biotin can influence the expression of numerous genes. nih.gov One of the key mechanisms is through the biotinylation of histones, which are proteins that package DNA into chromatin. oregonstate.eduwikipedia.org This modification can affect chromatin structure and, consequently, gene expression. nih.govnih.gov Biotin also appears to play a role in regulating the function of the immune system, with studies indicating its involvement in the maturation and responsiveness of immune cells. nih.gov

Regulation of Gene Expression and Transcription

Biotin's influence extends beyond its catalytic role in metabolic pathways to the intricate regulation of gene expression. Evidence from various studies, including DNA microarrays, has demonstrated that biotin affects the transcription of a wide array of genes. nih.govbenthamdirect.com These include genes encoding cytokines and their receptors, oncogenes, and those involved in glucose metabolism and maintaining cellular biotin levels. nih.govresearchgate.net

The mechanisms through which biotin modulates gene expression are multifaceted. One proposed pathway involves the activation of soluble guanylate cyclase by biotinyl-AMP, a biotin metabolite. nih.govresearchgate.net Additionally, biotin status can influence the nuclear translocation of transcription factors like NF-κB. nih.govresearchgate.net It has also been shown to affect the expression of certain genes at the post-transcriptional level. nih.govresearchgate.net For instance, biotin has a direct impact on the transcription of key enzymes in glucose metabolism, such as glucokinase and phosphoenolpyruvate carboxykinase (PEPCK). benthamdirect.comeurekaselect.com

Research has indicated that biotin supplementation can alter the expression of numerous genes in a tissue-specific manner, reflecting the diverse functions of different tissues. benthamdirect.comeurekaselect.com Conversely, a deficiency in biotin can significantly impact gene expression across various tissues and cells. benthamdirect.comeurekaselect.com These findings underscore the integral role of biotin in maintaining normal cellular function through the regulation of genetic transcription.

Table 1: Selected Genes and Enzymes Regulated by Biotin

Gene/EnzymeFunctionEffect of Biotin
GlucokinaseGlucose metabolismStimulates activity and expression frontiersin.org
Phosphoenolpyruvate Carboxykinase (PEPCK)GluconeogenesisRepresses expression cambridge.org
Cytokines and their receptorsImmune response, inflammationAffects transcription nih.govbenthamdirect.com
OncogenesCell cycle regulation, proliferationAffects transcription nih.govresearchgate.net
Asialoglycoprotein receptorGlycoprotein metabolismAffects expression post-transcriptionally nih.govresearchgate.net
Propionyl-CoA carboxylaseAmino acid and fatty acid metabolismAffects expression post-transcriptionally nih.govresearchgate.net

Role in Histone Biotinylation and Epigenetic Modulation

A significant aspect of biotin's regulatory function lies in its involvement in epigenetic modifications, specifically through the biotinylation of histones. nih.gov Histones are proteins that package DNA into a compact structure called chromatin, and their modification plays a crucial role in regulating gene expression. toolboxgenomics.com The covalent attachment of biotin to lysine residues in histones is a post-translational modification catalyzed by holocarboxylase synthetase and biotinidase. nih.govnih.gov

Histone biotinylation is considered a rare epigenetic mark, with less than 0.001% of human histones H3 and H4 being biotinylated. nih.gov Despite its low abundance, biotinylated histones have been found to be enriched in repetitive DNA regions and are implicated in gene silencing, mitotic chromosome condensation, and the cellular response to DNA damage. nih.govunl.edu

Specific biotinylation sites have been identified on various histones, including H2A, H3, and H4. nih.gov For example, biotinylation of histone H4 is particularly enriched in pericentromeric heterochromatin, a tightly packed form of DNA, suggesting a role in maintaining genome stability. nih.gov The process of histone biotinylation is reversible and dependent on the availability of biotin, directly linking nutritional status to epigenetic regulation. nih.gov This modification can be influenced by dietary factors and has been shown to be passed down through generations, highlighting its role in epigenetic inheritance. toolboxgenomics.com

Table 2: Identified Histone Biotinylation Sites

HistoneLysine (K) Residues
H2AK9, K13, K125, K127, K129
H3K4, K9, K18
H4K8, K12

Source: nih.gov

Influence on Cellular Proliferation and Differentiation

Biotin is essential for normal cell proliferation and differentiation, processes that are fundamental to growth and development. benthamdirect.com A deficiency in biotin can lead to decreased rates of cell proliferation. nih.govresearchgate.net Studies have shown that biotin supply directly affects the rate of thymidine uptake in cells, a marker for cell proliferation. nih.gov For instance, in JAr choriocarcinoma cells, a model for placental cells, biotin deficiency was associated with a significant decrease in cell proliferation. nih.gov

The role of biotin in proliferation is linked to its function as a coenzyme for carboxylases, which are vital for the synthesis of fatty acids and the metabolism of amino acids – all essential components for building new cells. cambridge.org Proliferating cells have a higher demand for biotin, which is met by an increased uptake of the vitamin, likely mediated by a greater number of biotin transporters on the cell surface. cambridge.org

However, the influence of biotin on cellular differentiation appears to be more complex and context-dependent. While biotin deficiency is known to cause pathological changes in the skin and its appendages, some in vitro studies have shown that varying biotin concentrations did not influence the proliferation and differentiation of cultured human follicular keratinocytes. nih.gov This suggests that the effects of biotin on differentiation may be indirect or dependent on the specific cell type and its environment.

Applications of Biotinylation in Molecular Biology and Chemical Probes

The remarkably strong and specific non-covalent interaction between biotin and the proteins avidin (B1170675) and streptavidin has been harnessed to develop a wide range of applications in molecular biology and for the creation of chemical probes. This interaction is one of the strongest known in nature, making it an ideal tool for labeling and detecting biomolecules.

Strategies for Biotin Conjugation and Labeling

Biotinylation is the process of covalently attaching biotin to a molecule of interest, such as a protein, nucleic acid, or antibody. oregonstate.edu A variety of biotin labeling reagents and conjugation strategies have been developed to suit different biomolecules and applications. technologynetworks.com

One common method involves the use of N-hydroxysuccinimide (NHS) esters of biotin, which react with primary amines (like the side chain of lysine residues) on proteins to form a stable amide bond. The conditions of the labeling reaction can be controlled to target specific sites on a molecule. For example, labeling under physiological pH tends to target solvent-accessible lysine residues, which can be advantageous for preserving the function of proteins like antibodies.

For molecules that lack suitable amine groups or where amine-reactive chemistry is not ideal, other strategies are available. For instance, maleimide-activated biotin can be used to label proteins via sulfhydryl groups on cysteine residues. More advanced "click chemistry" approaches, such as using DBCO-biotin, allow for bio-orthogonal labeling, meaning the reaction is highly specific and does not interfere with other cellular processes. The choice of conjugation strategy is critical to ensure that the labeled molecule retains its biological activity.

Table 3: Common Biotin Conjugation Chemistries

Reagent TypeTarget Functional GroupBond Formed
NHS-biotinPrimary amines (-NH2)Amide
Maleimide-biotinSulfhydryls (-SH)Thioether
DBCO-biotinAzides (-N3)Triazole

Mechanisms of Biotin Interference in Immunoassays and Detection Systems

While the biotin-streptavidin system is a powerful tool, high concentrations of exogenous biotin can interfere with immunoassays that utilize this technology, potentially leading to erroneous results. oup.comcyprusjmedsci.com This interference is a growing concern due to the increasing use of high-dose biotin supplements. nih.gov

The mechanism of interference depends on the format of the immunoassay. oup.com There are two main types of immunoassays that can be affected:

Competitive Immunoassays: These assays are typically used for measuring small molecules. In a competitive assay, a labeled analyte competes with the analyte in the sample for binding to a limited number of antibody sites. If a biotin-streptavidin interaction is used for signal generation, excess biotin in the sample can saturate the streptavidin-binding sites, preventing the labeled analyte from binding. oup.comnih.gov This leads to a decreased signal, which is misinterpreted as a falsely high concentration of the analyte in the sample. oup.comresearchgate.net

Non-competitive (Sandwich) Immunoassays: These assays are generally used for larger molecules. In a sandwich assay, the analyte is captured between two antibodies. If biotin and streptavidin are used to link the detection antibody to the solid phase or a reporter molecule, high levels of biotin in the sample can block the streptavidin sites. oup.comnih.gov This prevents the formation of the "sandwich" complex, resulting in a reduced signal and a falsely low reported concentration of the analyte. oup.comresearchgate.net

Awareness of potential biotin interference is crucial for clinicians and laboratory professionals to avoid misdiagnosis and inappropriate treatment. cyprusjmedsci.comnih.gov

Pyrimethamine Biotin Conjugate: Design, Synthesis, and Mechanistic Elucidation

Rational Design and Synthesis Strategies

The design and synthesis of a Pyrimethamine-Biotin conjugate involve a multi-step process that requires careful consideration of its constituent parts to ensure the final molecule possesses the desired biological activity. This process includes selecting an appropriate chemical linker, developing a synthetic methodology, and employing analytical techniques for verification.

The linker is a critical component that connects the pyrimethamine (B1678524) and biotin (B1667282) moieties. Its chemical nature can significantly influence the conjugate's stability, solubility, and how it interacts with its biological target. Linkers can be broadly categorized as cleavable or non-cleavable. creative-biolabs.com

Cleavable Linkers: These are designed to be stable in circulation but break down under specific physiological conditions, such as the low pH of tumor microenvironments or the high glutathione (B108866) concentrations within cells. nih.gov Examples include disulfide linkers, which are cleaved by reducing agents like dithiothreitol (B142953) (DTT) or glutathione, and pH-sensitive linkers like hydrazones. creative-biolabs.comnih.govnih.gov The use of a cleavable linker could, in theory, release the active pyrimethamine portion of the conjugate at a desired site of action.

Non-Cleavable Linkers: These form a stable bond between the drug and the targeting moiety. The entire conjugate must be recognized by the target protein for the desired biological effect to occur. creative-biolabs.com

Spacers: To improve properties like water solubility and reduce steric hindrance, spacers such as polyethylene (B3416737) glycol (PEG) are often incorporated into the linker design. acs.org Short PEG linkers can act as a spacer between the biotin tag and the active molecule. acs.org

Linker TypeCleavage MechanismPotential Influence on Conjugate
Disulfide Reduction (e.g., by Glutathione)Releases payload in a reducing environment, such as inside a cell. nih.gov
Hydrazone pH-sensitive (Acidic conditions)Releases payload in acidic compartments like endosomes or lysosomes. creative-biolabs.com
Peptide Enzymatic (e.g., by Cathepsins)Releases payload in the presence of specific enzymes that may be overexpressed in target tissues. creative-biolabs.com
Non-cleavable (e.g., Thioether) StableThe entire conjugate remains intact; activity depends on the recognition of the full conjugate. creative-biolabs.com
PEG Spacer N/A (Improves properties)Can increase solubility, stability, and reduce steric hindrance between the conjugated molecules. acs.org

The synthesis of a Pyrimethamine-Biotin conjugate typically involves standard chemical conjugation techniques. google.com A common approach is the formation of an amide bond between the carboxylic acid group of biotin and an amine group on pyrimethamine (or a linker attached to it). This reaction often employs coupling agents. For instance, biotin can be activated to an N-hydroxysuccinimide (NHS) ester using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). nih.govresearchgate.net This activated biotin can then react with an amine to form a stable amide linkage. nih.gov

Once the synthesis is complete, the crude product is a mixture containing the desired conjugate, unreacted starting materials, and byproducts. Purification is essential to isolate the conjugate. High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for this purpose. nih.govnih.gov Specifically, reversed-phase HPLC (RP-HPLC) on a C18 column is frequently employed for the purification of biotinylated molecules. acs.orgnih.gov Other techniques, such as buffer exchange columns, can be used to remove unincorporated biotin derivatives. mesoscale.com

After purification, several analytical methods are used to confirm the identity and purity of the Pyrimethamine-Biotin conjugate. These techniques verify that the conjugation was successful and that the final product has the correct molecular structure.

Mass Spectrometry (MS): This is a fundamental technique used to determine the molecular weight of the conjugate, which provides direct evidence of successful conjugation. acs.org Electrospray ionization mass spectrometry (ESI-MS) is commonly used for this purpose. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the chemical structure of the conjugate, confirming the presence of both pyrimethamine and biotin moieties and the formation of the linker bond. nih.gov

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the functional groups present in the molecule and confirm the formation of new bonds, such as the amide bond of the linker. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique can be used to quantify the concentration of the conjugate in solution. mesoscale.comresearchgate.net

Analytical TechniqueInformation Provided
Mass Spectrometry (MS) Confirms the molecular weight of the final conjugate. acs.org
NMR Spectroscopy Elucidates the detailed chemical structure and confirms covalent linkages. nih.gov
FTIR Spectroscopy Identifies functional groups and confirms bond formation. researchgate.net
HPLC Assesses the purity of the conjugate and separates it from reactants. nih.govnih.gov
UV-Vis Spectroscopy Used for quantification of the purified conjugate. mesoscale.comresearchgate.net

Molecular and Cellular Mechanisms of Action

The primary reported mechanism for the Pyrimethamine-Biotin conjugate is its function as a modulator of drug resistance in cells.

Pyrimethamine-Biotin is described as a biotin derivative that inhibits the efflux pump activity of Multidrug Resistance Protein 1 (Mdr-1). scbt.com Mdr-1, also known as P-glycoprotein (P-gp), is an ATP-binding cassette (ABC) transporter that actively pumps a wide range of substances, including many chemotherapeutic drugs, out of cells. nih.govzelcerlab.eu Overexpression of Mdr-1 is a major cause of multidrug resistance in cancer, as it reduces the intracellular concentration of therapeutic agents, rendering them ineffective. nih.gov Inhibitors of Mdr-1, like the Pyrimethamine-Biotin conjugate, are investigated for their potential to reverse this resistance.

Mdr-1 possesses large, polyspecific drug-binding pockets that can accommodate a structurally diverse array of substrates. nih.gov The protein recognizes and transports substrates, often hydrophobic compounds, from the inner leaflet of the cell membrane to the extracellular space. nih.gov

The mechanism by which the Pyrimethamine-Biotin conjugate inhibits Mdr-1 likely involves competitive binding. Pyrimethamine itself has been shown to interact with ABC transporters. guidetopharmacology.org By being conjugated to biotin, the molecule may gain favorable properties for interacting with the Mdr-1 transporter. The inhibition could occur through the conjugate acting as a substrate that binds to the transporter with high affinity but is transported slowly, or as a non-transported inhibitor that simply occupies the binding site, thereby blocking the efflux of other drugs. The specific interactions between the conjugate and the amino acid residues within the Mdr-1 substrate-binding domain would determine the affinity and inhibitory potency. Studies on other Mdr-1 inhibitors have shown that modifications to a parent compound can significantly alter its binding and inhibitory characteristics. zelcerlab.eu

Inhibition of Multidrug Resistance Protein 1 (Mdr-1) Efflux

Impact on Efflux Pump Activity and Cellular Accumulation

A significant challenge in chemotherapy is the action of multidrug resistance (MDR) efflux pumps, which actively transport therapeutic agents out of the cell, thereby reducing their intracellular concentration and efficacy. mdpi.comnih.gov The P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (Mdr-1), is a prominent example of such an efflux pump.

Research indicates that the pyrimethamine-biotin conjugate is an inhibitor of efflux mediated by Mdr-1. scbt.com By inhibiting this pump, the conjugate can prevent its own expulsion from the cell. This action leads to a higher intracellular accumulation of the therapeutic agent, which is a critical factor for overcoming efflux-based drug resistance. scbt.com Studies on other drug conjugates and labeled molecules have demonstrated this principle effectively. For instance, in experiments with fluorescently labeled trimethoprim (B1683648), another DHFR inhibitor, treatment with an efflux pump inhibitor or the use of efflux-deficient mutant cells resulted in a significant, concentration-dependent increase in cellular accumulation of the probe. acs.org This suggests that blocking efflux pump activity is a viable strategy to enhance the intracellular concentration of a drug. acs.orgnih.gov The inhibition of Mdr-1 by the pyrimethamine-biotin conjugate is therefore a key aspect of its mechanism, potentially allowing it to be more effective in cells that overexpress this efflux pump.

Table 1: Illustrative Impact of Efflux Pump Inhibition on Cellular Accumulation of a Fluorescent DHFR Inhibitor Probe This table is based on findings for a fluorescent trimethoprim probe and illustrates the general principle of how efflux pump inhibition affects drug accumulation.

Cell Type/Treatment Efflux Pump Status Relative Cellular Fluorescence (Accumulation)
Wild Type E. coli Active Low to Moderate
Wild Type E. coli + Inhibitor (CCCP) Inhibited High
Mutant E. coli (ΔtolC) Deficient Very High

Data adapted from studies on fluorescent trimethoprim probes demonstrating increased accumulation when efflux is blocked. acs.org

Potential Cooperative or Independent DHFR Inhibition

Pyrimethamine's primary mechanism of action is the potent inhibition of the enzyme dihydrofolate reductase (DHFR). medchemexpress.comdrugbank.com DHFR is a critical enzyme in the folate metabolic pathway, responsible for converting dihydrofolate into tetrahydrofolate, a precursor required for the synthesis of nucleotides and certain amino acids. nih.gov Inhibition of DHFR disrupts DNA synthesis, leading to cell death. researchgate.net Resistance to pyrimethamine often arises from point mutations in the dhfr gene, which can decrease the drug's binding affinity to the enzyme. nih.govresearchgate.net

For the pyrimethamine-biotin conjugate, DHFR inhibition can occur through several potential mechanisms:

Prodrug Action: The conjugate may function as a prodrug, entering the cell and then being cleaved to release active pyrimethamine, which subsequently inhibits DHFR. The design of conjugates often incorporates cleavable linkers (e.g., disulfide or ester bonds) to facilitate drug release in the specific intracellular environment. nih.gov

Direct Inhibition by the Conjugate: The intact conjugate itself may bind to and inhibit DHFR. The presence of the biotin moiety could alter the binding affinity and selectivity compared to pyrimethamine alone. Studies on pyrimethamine derivatives show that modifications to the parent structure can significantly change the inhibitory activity against both wild-type and mutant forms of DHFR. malariaworld.org

Cooperative Action: The conjugate can exhibit a cooperative effect. Its ability to inhibit efflux pumps (as discussed in 4.2.1.2) ensures that a higher concentration of the molecule—either as the intact conjugate or as released pyrimethamine—reaches the intracellular DHFR target. This dual action of overcoming resistance and inhibiting the primary target represents a synergistic advantage.

Therefore, the inhibition of DHFR by the pyrimethamine-biotin conjugate may be an independent event (if the conjugate binds directly) or part of a cooperative sequence where efflux inhibition is a prerequisite for effective target engagement.

Modulation of Biotin-Dependent Cellular Pathways by the Conjugate

Biotin is a vital water-soluble vitamin that functions as an essential coenzyme for five mammalian carboxylases. nih.gov These enzymes play a critical role in fundamental metabolic processes, including fatty acid synthesis, gluconeogenesis, and the catabolism of amino acids. nih.govdrhazhan.com Biotin is taken up into cells via the sodium-dependent multivitamin transporter (SMVT), which is known to be overexpressed in various cancer cell types. nih.govresearchgate.net

The pyrimethamine-biotin conjugate has the potential to modulate these biotin-dependent pathways. By mimicking natural biotin, the conjugate could:

Compete for Transport: It may compete with free biotin for binding to the SMVT, potentially reducing the intracellular pool of natural biotin. This is a primary tenet of using biotin as a targeting ligand to gain entry into cells with high metabolic rates. nih.gov

Interfere with Enzyme Function: The conjugate could interact with biotin-dependent enzymes, such as holocarboxylase synthase (HCS), which attaches biotin to carboxylases, or the carboxylases themselves. Such interactions could inhibit their normal function, leading to disruptions in glucose and lipid metabolism. nih.gov

Modulate Gene Expression: Beyond its coenzyme role, biotin and HCS can influence gene expression through the biotinylation of histones, a type of epigenetic modification. nih.gov The pyrimethamine-biotin conjugate could potentially interfere with this process, leading to broader changes in the cell's transcriptional landscape.

These potential interactions suggest that the conjugate's effects may extend beyond DHFR inhibition to include the modulation of cellular metabolism and signaling pathways regulated by biotin.

Investigation of Specific Molecular Target Interactions (Beyond Mdr-1 and DHFR)

While Mdr-1 and DHFR are the primary expected targets for the pyrimethamine-biotin conjugate, its components may interact with other cellular machinery. For example, pyrimethamine has been identified as an inhibitor of STAT3 (Signal Transducer and Activator of Transcription 3) transcriptional activity. nih.gov This effect was found to be a downstream consequence of DHFR inhibition, which leads to a deficiency in reduced folate. nih.gov By increasing the intracellular drug concentration, the pyrimethamine-biotin conjugate could potentiate this secondary, or "off-target," effect on the STAT3 pathway, which is a key regulator of many pro-tumorigenic processes. nih.gov

Furthermore, the biotin moiety could mediate interactions with other proteins. The parasite Toxoplasma gondii, a target for pyrimethamine, secretes effectors that can manipulate host cell pathways. nih.gov While no direct link has been shown, the principle of targeting based on cellular machinery remains relevant. The conjugate's interaction with biotin-dependent systems, such as histone biotinylation, represents another potential target interaction beyond the classical drug targets. nih.gov

Computational Approaches and Molecular Modeling

Computational methods are invaluable for predicting and understanding the interactions between a drug molecule and its biological targets at an atomic level. mdpi.comnih.gov Techniques like molecular docking and molecular dynamics simulations provide insights that guide the design and optimization of novel therapeutic agents. mdpi.com

Ligand-Protein Docking Studies for Target Identification and Binding Affinity

Ligand-protein docking is a computational technique used to predict the preferred orientation and binding mode of a ligand (like the pyrimethamine-biotin conjugate) within the active site of a target protein (like DHFR). mdpi.comresearchgate.net These studies calculate a "docking score," which estimates the binding affinity, with more negative scores typically indicating a stronger interaction. researchgate.net

For pyrimethamine and its derivatives, docking studies have been extensively used to understand their interaction with DHFR from various species, including both wild-type and drug-resistant mutant forms. malariaworld.orgmdpi.commdpi.com These models reveal key amino acid residues that form hydrogen bonds and hydrophobic interactions with the inhibitor, anchoring it in the active site. For the pyrimethamine-biotin conjugate, docking studies could be used to:

Predict whether the intact conjugate can fit within the DHFR active site.

Estimate its binding affinity relative to pyrimethamine alone.

Identify potential steric clashes or favorable interactions introduced by the biotin moiety.

Screen for potential off-targets by docking the conjugate against a library of other protein structures.

Table 2: Representative Docking Scores of Antifolates Against Target Proteins This table presents example data to illustrate the output of molecular docking studies. Scores are not specific to the pyrimethamine-biotin conjugate but are representative of the field.

Ligand Protein Target Docking Score (kcal/mol) Reference for Principle
Pyrimethamine P. falciparum DHFR (Wild-Type) -9.511 researchgate.net
Methotrexate L. major PTR1 -9.5 mdpi.com
5-Fluorouracil Conjugate Thymidylate Synthase -8.0 researchgate.net

Molecular Dynamics Simulations to Elucidate Conformational Changes

While docking provides a static snapshot of a binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. mdpi.com By simulating the movements of all atoms in the system, MD can reveal how the protein and ligand adapt to each other, the stability of their interaction, and any conformational changes that occur upon binding. mdpi.comsemanticscholar.org

MD simulations of pyrimethamine bound to DHFR have shown that mutations associated with drug resistance can increase the flexibility of the active site and destabilize the drug-protein interaction. semanticscholar.org A key metric used to assess stability in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average change in atom positions over time relative to a starting structure. nih.gov A stable RMSD value over the course of a simulation (e.g., 100 nanoseconds) indicates that the complex has reached a stable equilibrium. researchgate.netsemanticscholar.org

For the pyrimethamine-biotin conjugate, MD simulations could elucidate:

The stability of the conjugate within the binding sites of Mdr-1 and DHFR.

How the flexibility of the linker affects the orientation of the pyrimethamine and biotin components.

Whether the binding of the conjugate induces conformational changes in the target protein that differ from those induced by pyrimethamine alone.

The free energy of binding, providing a more accurate prediction of binding affinity than docking scores alone. mdpi.com

Studies on pyrimethamine have shown that mutations can lead to multimodal RMSD distributions for the ligand, indicating it is less stable and samples multiple conformations within the binding site. semanticscholar.org Similar analyses would be critical to understanding the dynamic behavior of the conjugate.

Structure-Activity Relationship (SAR) Analysis of Pyrimethamine-Biotin Variants

The Influence of the Linker

The nature, length, and flexibility of the linker connecting pyrimethamine to biotin are paramount. The linker must be stable enough to prevent premature cleavage of the conjugate in circulation but also designed to not interfere with the binding of either the biotin moiety to its transporter or the pyrimethamine moiety to its target enzyme, DHFR. mdpi.com

Research on other biotinylated probes has shown that linker length can significantly impact target engagement. For instance, a study on biotinylated cortisol conjugates demonstrated that a simple and stable linker could be effectively used for immunoassay applications. nih.gov In the context of a pyrimethamine-biotin conjugate, an optimal linker length would be crucial to position the pyrimethamine component effectively within the active site of DHFR upon potential internalization of the conjugate. A linker that is too short may cause steric hindrance, while an excessively long linker could lead to unfavorable pharmacokinetic properties.

Modifications to the Pyrimethamine Moiety

SAR studies on pyrimethamine analogs have established that modifications at the 5- and 6-positions of the pyrimidine (B1678525) ring can significantly alter their inhibitory activity against DHFR. researchgate.net For instance, the introduction of small alkyl groups at position 5 and a bulky group at position 6 via a suitable linker can enhance both potency and selectivity. researchgate.net When designing pyrimethamine-biotin variants, these established SAR principles for pyrimethamine itself are a crucial starting point.

The table below illustrates hypothetical variations in the pyrimethamine moiety of a conjugate and their predicted impact on activity based on known SAR of pyrimethamine analogs.

Pyrimethamine Variant in ConjugateModificationPredicted Impact on DHFR Inhibition
Variant AStandard Pyrimethamine CoreBaseline Activity
Variant BIntroduction of a methyl group at position 5Potential for increased potency
Variant CSubstitution with a bulkier group at position 6Potential for enhanced selectivity and potency

Modifications to the Biotin Moiety and its Attachment

The point of attachment of the linker to the biotin molecule is critical. The carboxylic acid group of biotin is known to be essential for its recognition and transport by the sodium-dependent multivitamin transporter (SMVT). nih.gov Conjugation typically involves the modification of this carboxylic acid to form an amide or ester bond with the linker. This modification can significantly affect the affinity of the conjugate for the biotin transporter. nih.gov

Furthermore, the structure of the biotin molecule itself can be altered. For example, derivatives like desthiobiotin, where the sulfur atom in the tetrahydrothiophene (B86538) ring is removed, can still interact with biotin transporters, albeit with potentially different affinities. nih.gov

The following table outlines potential variations in the biotin portion of the conjugate and their likely effects on transporter interaction.

Advanced Research Applications and Future Directions for Pyrimethamine Biotin Conjugates

Utility as a Chemical Probe for Investigating Drug Transport Mechanisms

A pyrimethamine-biotin conjugate serves as an invaluable chemical probe for studying the mechanisms by which pyrimethamine (B1678524) enters and accumulates in target cells, such as parasitic protozoa (Plasmodium falciparum, Toxoplasma gondii) and cancer cells. Understanding these transport dynamics is critical for overcoming drug resistance and optimizing drug efficacy.

The biotin (B1667282) tag allows for the tracking and quantification of the conjugate's cellular uptake and efflux. While the conjugation of biotin to a drug molecule necessitates modification of biotin's carboxylic acid group, which can alter its interaction with endogenous biotin transporters like the sodium-dependent multivitamin transporter (SMVT), it provides a robust handle for detection nih.govnih.gov. Pyrimethamine is known to enter cells via folate transport systems; a biotinylated version allows for precise investigation of these pathways.

Researchers can employ the pyrimethamine-biotin probe in cellular uptake assays. By incubating cells with the conjugate and subsequently lysing them, the intracellular concentration of the probe can be determined by exploiting the biotin tag. For example, cell lysates can be applied to streptavidin-coated plates, and the captured conjugate can be quantified using an enzyme-linked immunosorbent assay (ELISA)-based method. This allows for the kinetic analysis of transport, helping to identify and characterize the specific transporters involved. Studies using analogous biotinylated molecules, such as biotinylated methotrexate, have demonstrated the utility of this approach in assessing organ-specific delivery and cellular uptake nih.gov.

Table 1: Hypothetical Data from a Cellular Uptake Assay Using a Pyrimethamine-Biotin Probe This interactive table illustrates how a pyrimethamine-biotin probe could be used to compare drug accumulation in different cell lines, potentially identifying the role of specific transporters.

Cell Line Transporter Expressed Incubation Time (min) Intracellular Probe Conc. (pmol/mg protein)
Parasite Strain A Wild-Type Folate Transporter 10 15.2
Parasite Strain A Wild-Type Folate Transporter 30 45.8
Parasite Strain B Mutant Folate Transporter 10 4.1
Parasite Strain B Mutant Folate Transporter 30 12.3
Host Cell (Control) N/A 30 2.5

Exploration in Resistance Reversal Mechanisms in Cellular Models

Drug resistance to pyrimethamine, particularly in malaria and toxoplasmosis, commonly arises from point mutations in the parasite's DHFR gene. These mutations reduce the binding affinity of the drug to its target enzyme, rendering it ineffective wikipedia.org. A pyrimethamine-biotin conjugate can be a powerful tool to quantify the impact of these mutations and to screen for compounds that might reverse or overcome this resistance.

The probe can be utilized in competitive binding assays to directly measure its affinity for both wild-type and mutant DHFR enzymes. In such an assay, purified DHFR is immobilized, and the binding of the pyrimethamine-biotin probe is measured in the presence and absence of competing unlabeled drugs. The strong and stable signal generated by the biotin-streptavidin interaction allows for highly sensitive detection. This approach enables the precise determination of binding constants (Kd), providing quantitative data on how specific mutations affect drug binding.

Furthermore, this system can be adapted for high-throughput screening of small molecule libraries. The goal would be to identify compounds that act as allosteric modulators or otherwise restore the binding of pyrimethamine to the resistant DHFR enzyme. A successful "hit" compound would be one that increases the binding of the pyrimethamine-biotin probe to the mutant enzyme. Such chemical tools are essential for exploring the molecular basis of resistance and for developing strategies to counteract it nih.gov.

Development as a Tool for Affinity-Based Proteomics and Target Validation

One of the most powerful applications of a pyrimethamine-biotin conjugate is in the field of chemical proteomics for target validation and off-target discovery. By using the conjugate as bait in affinity pull-down experiments, researchers can identify the complete profile of proteins that interact with pyrimethamine within a cell's proteome nih.govnih.gov.

The workflow for this application typically involves the following steps:

Incubation: The pyrimethamine-biotin probe is incubated with a complex protein mixture, such as a whole-cell lysate from the target organism.

Capture: The mixture is then passed over a solid support coated with streptavidin (e.g., magnetic beads or agarose (B213101) resin). The high affinity of the biotin-streptavidin interaction ensures that the probe, along with any proteins bound to it, is efficiently captured nih.govresearchgate.net.

Washing: Non-specifically bound proteins are washed away, leaving only the probe and its high-affinity binding partners.

Elution and Identification: The captured proteins are eluted from the support and identified using high-resolution mass spectrometry.

This method not only confirms the known interaction between pyrimethamine and DHFR but can also uncover previously unknown "off-target" interactions. Identifying these off-targets is crucial for understanding a drug's full mechanism of action, including potential side effects or polypharmacology.

Table 2: Representative Protein Hits from an Affinity Pull-Down Experiment This interactive table shows a hypothetical list of proteins identified by mass spectrometry after a pull-down experiment using a pyrimethamine-biotin probe on a parasite lysate.

Protein ID Protein Name Function Significance
PFA0265c Dihydrofolate reductase (DHFR) Folate metabolism Validated On-Target
MAL8P1.7 Hsp70 Protein folding Potential off-target/stress response
PFB0595w Purine nucleoside phosphorylase Nucleotide salvage Potential off-target in related pathway
PFL1085w AdoMet synthetase Methyl cycle metabolism Potential off-target in related pathway

Potential for Functional Imaging and Diagnostic Probe Development

The pyrimethamine-biotin conjugate holds significant promise for the development of probes for functional imaging and diagnostics rsc.orgnih.gov. The pyrimethamine moiety acts as a targeting agent, directing the probe specifically to cells or organisms that express a susceptible DHFR and possess the necessary transport mechanisms, such as malaria parasites within red blood cells. The biotin tag serves as a versatile anchor for signal-generating molecules.

A common strategy is a two-step labeling approach. First, the biological sample (e.g., a blood smear or tissue biopsy) is treated with the pyrimethamine-biotin conjugate. After a brief incubation to allow for target binding and washing to remove unbound probe, a fluorescently-labeled streptavidin molecule is added. The streptavidin binds to the biotin, effectively "painting" the targeted parasites with a fluorescent signal that can be visualized using fluorescence microscopy. This method offers high sensitivity and specificity due to the amplification provided by the multiple fluorophores that can be attached to streptavidin and the extremely strong biotin-streptavidin bond.

This technology could lead to the development of novel diagnostic tests for parasitic infections, allowing for rapid and specific identification of pathogens in clinical samples. It could also be adapted for other imaging modalities by conjugating streptavidin to different reporter molecules, such as quantum dots or magnetic nanoparticles nih.gov.

Integration with Systems Biology Approaches (e.g., Metabolomics and Proteomics) for Pathway Analysis

The data generated using pyrimethamine-biotin conjugates can be powerfully integrated into systems biology workflows to build comprehensive models of a drug's effect on cellular networks researchgate.netnih.gov. Systems biology aims to understand the complex interactions within a biological system as a whole, rather than focusing on individual components.

The list of interacting proteins identified through affinity-based proteomics (as described in 5.3) provides a direct input for network analysis. These proteins can be mapped onto known protein-protein interaction networks and metabolic pathways. This allows researchers to visualize the broader cellular processes affected by pyrimethamine, moving beyond the singular inhibition of DHFR to understand its impact on interconnected pathways like DNA synthesis, amino acid metabolism, and one-carbon metabolism.

Furthermore, this proteomic data can be combined with metabolomic analyses. Metabolomics involves the large-scale study of small molecules, or metabolites, within a biological system. By treating parasites with pyrimethamine and measuring the resulting changes in metabolite levels (e.g., an accumulation of dihydrofolate and a depletion of tetrahydrofolate), researchers can obtain a functional readout of the drug's impact cbirt.net. Integrating the proteomic interaction data with these metabolic changes provides a multi-layered, system-level understanding of the drug's mechanism of action and the cell's response to it, which can reveal new vulnerabilities and potential synergistic drug targets.

Q & A

Q. What are the key structural and functional properties of Pyrimethamine Biotin that make it relevant for biochemical studies?

this compound combines the dihydrofolate reductase (DHFR) inhibitory activity of pyrimethamine with the high-affinity biotin-streptavidin binding system. This conjugation enables dual applications: (1) targeting folate metabolism in pathogens or cancer cells via pyrimethamine and (2) facilitating detection or isolation in assays (e.g., pull-down assays, ELISA) through biotinylation . Methodologically, researchers should verify the compound’s stability using techniques like HPLC-MS to assess bond integrity under experimental conditions (e.g., pH, temperature) .

Q. How can this compound be synthesized and characterized for experimental use?

Synthesis typically involves coupling pyrimethamine to biotin via a PEG-based linker to enhance solubility and reduce steric hindrance. Key steps include:

  • Purification : Use reverse-phase HPLC to isolate the conjugate.
  • Characterization : Confirm molecular weight via MALDI-TOF mass spectrometry and validate binding affinity using surface plasmon resonance (SPR) with streptavidin-coated chips .
  • Purity assessment : NMR spectroscopy to confirm absence of unreacted precursors .

Intermediate Research Questions

Q. What experimental designs are optimal for studying this compound’s mechanism in cancer cell models?

Adopt a PICOT framework to structure the study:

  • Population : Colorectal cancer (CRC) cells (e.g., HCT116, SW480).
  • Intervention : this compound at IC50 doses (e.g., 10–50 µM).
  • Comparison : Free pyrimethamine, biotin-only controls.
  • Outcome : Cell cycle arrest (S-phase), senescence markers (β-galactosidase), and CD8+ T-cell cytotoxicity.
  • Time : 48–72 hr exposure. Include dose-response curves and validate findings with siRNA knockdown of p38MAPK/p53 to confirm mechanistic pathways .

Q. How can researchers resolve contradictions in this compound’s pharmacokinetic (PK) data across studies?

Discrepancies in PK parameters (e.g., half-life, volume of distribution) may arise from species-specific metabolism or assay variability. Mitigate this by:

  • Standardizing assays : Use LC-MS/MS for plasma concentration measurements instead of immunoassays to reduce cross-reactivity .
  • Population PK modeling : Incorporate covariates like renal function or pregnancy status, which alter pyrimethamine clearance .
  • Meta-analysis : Pool data from studies with harmonized protocols to identify confounding variables .

Advanced Research Questions

Q. What methodologies are suitable for investigating this compound’s synergism with sulfadoxine in antimalarial studies?

Design a fixed-ratio isobologram assay to quantify synergism:

  • Prepare serial dilutions of this compound and sulfadoxine.
  • Test combinations in Plasmodium falciparum cultures (e.g., 3D7 strain).
  • Calculate fractional inhibitory concentration indices (FICI); values <0.5 indicate synergy. Follow up with chemoinformatics to model DHFR binding dynamics and assess if biotinylation alters pyrimethamine’s interaction with the enzyme .

Q. How can this compound’s role in modulating CD8+ T-cell cytotoxicity be quantified in vivo?

Use a syngeneic mouse CRC model:

  • Administer this compound (10 mg/kg, IP) vs. controls.
  • Isolate tumor-infiltrating lymphocytes (TILs) and quantify CD8+ Granzyme B+ cells via flow cytometry.
  • Validate with IFN-γ ELISpot assays and correlate with tumor volume reduction. Include single-cell RNA sequencing of TILs to identify upregulated cytotoxicity pathways (e.g., perforin, FasL) .

Methodological Considerations

Q. What techniques are recommended for detecting this compound in complex biological matrices?

  • Extraction : Acidify samples (pH 3–4) and use solid-phase extraction (C18 columns) to isolate the compound.
  • Detection : LC-MS/MS with MRM transitions for pyrimethamine (m/z 249→130) and biotin (m/z 227→185).
  • Validation : Spike-and-recovery experiments in plasma/urine to ensure >90% recovery and <15% CV .

Q. How should researchers address ethical and practical challenges in human trials involving this compound?

  • Ethical approval : Submit detailed protocols to IRBs, emphasizing informed consent for off-label use.
  • Dosing : Conduct phase I trials to establish maximum tolerated dose (MTD), leveraging PK data from preclinical models .
  • Adverse event monitoring : Track folate deficiency symptoms (e.g., megaloblastic anemia) and provide leucovorin rescue .

Data Analysis and Reporting

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound?

Use non-linear regression (e.g., GraphPad Prism) to fit dose-response curves (variable slope, four parameters). For RNA-seq data, apply GSEA (Gene Set Enrichment Analysis) to identify pathways enriched in treated vs. control groups .

Q. How can researchers ensure reproducibility when studying this compound’s anti-senescence effects?

  • Blinded studies : Assign treatment groups randomly and mask analysts during data collection.
  • Reagent validation : Certify compound purity via third-party labs (e.g., ISO 17025-accredited facilities).
  • Data transparency : Share raw flow cytometry files (FCS) and HPLC chromatograms in public repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.